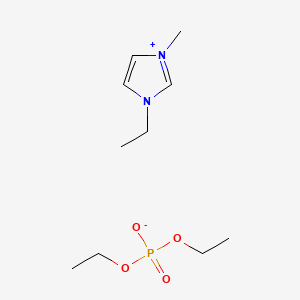

1-乙基-3-甲基咪唑鎓二乙基磷酸盐

描述

1-Ethyl-3-methylimidazolium diethyl phosphate is a low melting, imidazolium-based ionic liquid . It has the ability to dissolve cellulose . The solution of cellulose in EMIM DEP-pyridine mixture is stable over time .

Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium diethyl phosphate has a molecular weight of 264.26 . It is a low melting, imidazolium-based ionic liquid . It has a refractive index of 1.475 .科学研究应用

热物理性质

1-乙基-3-甲基咪唑鎓二乙基磷酸盐 ([EtMeIm]+ [Et2PO4]−) 的热物理性质(如密度和表面张力)已在 283.15 至 338.15 K 的温度范围内进行了研究。这些性质对于了解离子液体在各种应用(包括作为溶剂或反应介质)中的行为至关重要 (Wang 等人,2011 年).

二元混合物中的密度和粘度

研究已经在大气压下研究了 [EtMeIm]+ [Et2PO4]− 在水和二甲基亚砜 (DMSO) 二元混合物中的密度和粘度。这项研究对于涉及离子液体与其他溶剂混合物的应用至关重要 (Pablo 等人,2018 年).

溶剂化研究

通过分子动力学模拟研究了 1-乙基-3-甲基咪唑鎓二乙基磷酸盐的溶剂化性质,提供了对其在分子水平上的相互作用的见解。此类研究对于溶剂化起关键作用的化学和材料科学应用至关重要 (Shim 等人,2003 年).

在聚合物合成中的应用

研究已经探索了使用 1-乙基-3-甲基咪唑鎓二乙基磷酸盐引发环氧树脂聚合。了解此过程的机理对于开发新材料和工业应用非常重要 (Binks 等人,2018 年).

在生化过程中的应用

研究表明,1-乙基-3-甲基咪唑鎓二乙基磷酸盐会影响酵母菌等微生物的生长和代谢过程。此信息在生物技术应用和发酵过程中很有用 (Xiao-fan,2014 年).

在分离过程中的使用

这种离子液体已用于分离共沸混合物的汽液平衡研究中。这在化学工程中对于分离和纯化工艺的设计尤为重要 (Zhang 等人,2017 年).

高压密度研究

已经对 1-乙基-3-甲基咪唑鎓二乙基磷酸盐进行了高压密度研究,为其在高压应用中使用提供了关键数据 (Hiraga 等人,2015 年).

安全和危害

未来方向

1-Ethyl-3-methylimidazolium diethyl phosphate has been used in research to improve the performance of Eu- and Gd-Doped Diamond-like Carbon Coatings . This presents a compelling avenue for future scholarly exploration and research efforts focused on reducing friction and improving the efficiency of moving components, particularly in situations where tribological properties exert a substantial influence .

作用机制

Target of Action

1-Ethyl-3-methylimidazolium diethylphosphate primarily targets cellulose, a complex carbohydrate that forms the cell walls of plants . It acts as a solvent, dissolving cellulose and facilitating its manipulation for various applications .

Mode of Action

This compound interacts with cellulose by breaking down its hydrogen bonds, thereby dissolving it . This interaction results in a stable solution of cellulose in a mixture of 1-Ethyl-3-methylimidazolium diethylphosphate and pyridine .

Biochemical Pathways

The dissolution of cellulose by 1-Ethyl-3-methylimidazolium diethylphosphate affects the biochemical pathway of cellulose degradation. By dissolving cellulose, this compound facilitates its enzymatic hydrolysis, a key step in the breakdown of cellulose into simpler sugars .

Result of Action

The primary result of the action of 1-Ethyl-3-methylimidazolium diethylphosphate is the dissolution of cellulose, which can then be manipulated for various applications . For example, it has been used to improve the enzymatic hydrolysis of wheat straw, a process that breaks down cellulose into simpler sugars for biofuel production .

Action Environment

The action of 1-Ethyl-3-methylimidazolium diethylphosphate is influenced by environmental factors such as temperature and moisture. It has a low melting point (19-21°C) and is sensitive to moisture . Therefore, it is typically stored in an inert atmosphere at room temperature to maintain its stability .

生化分析

Biochemical Properties

1-Ethyl-3-methylimidazolium diethylphosphate plays a crucial role in biochemical reactions, primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules, facilitating their dissolution and stabilization. For instance, it has been shown to interact with cellulose, enhancing its solubility and stability in solution . The nature of these interactions is primarily based on hydrogen bonding and ionic interactions, which help to disrupt the hydrogen bonds in cellulose, leading to its dissolution .

Cellular Effects

The effects of 1-Ethyl-3-methylimidazolium diethylphosphate on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the integrity of bacterial cell walls, leading to cell lysis . Additionally, it has been observed to impact the metabolic activity of cells, potentially altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-methylimidazolium diethylphosphate exerts its effects through several mechanisms. It binds to biomolecules, disrupting their native structures and functions. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-methylimidazolium diethylphosphate change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-methylimidazolium diethylphosphate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxicity and adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response .

Metabolic Pathways

1-Ethyl-3-methylimidazolium diethylphosphate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it has been shown to affect the activity of enzymes involved in cellulose degradation, enhancing the breakdown of this complex carbohydrate .

Transport and Distribution

Within cells and tissues, 1-Ethyl-3-methylimidazolium diethylphosphate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s ability to dissolve in both aqueous and organic solvents facilitates its distribution across different cellular compartments .

Subcellular Localization

The subcellular localization of 1-Ethyl-3-methylimidazolium diethylphosphate is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its activity and function, as it may interact with different biomolecules in various cellular environments .

属性

IUPAC Name |

diethyl phosphate;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C4H11O4P/c1-3-8-5-4-7(2)6-8;1-3-7-9(5,6)8-4-2/h4-6H,3H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWOEDCLDNFWEV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CCOP(=O)([O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047889 | |

| Record name | 1-Ethyl-3-methylimidazolium diethylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848641-69-0 | |

| Record name | 1-Ethyl-3-methylimidazolium diethylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 1-ethyl-3-methyl-, diethyl phosphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)

![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)

![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)